molecular formula C28H42ClF3N4O7 B8082044 methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid

Cat. No.: B8082044
M. Wt: 639.1 g/mol
InChI Key: SYWYSVAEGXHOJO-UHFFFAOYSA-N
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Description

methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid: is a highly potent and selective renin inhibitor. It is known for its ability to block renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells . This compound has shown significant potential in the treatment of hypertension and end-organ diseases .

Scientific Research Applications

Potential Biological Activities

Research indicates that methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate may exhibit significant biological activities, particularly:

  • Neurological Applications :
    • Potential as a therapeutic agent for conditions such as depression or anxiety due to its interactions with neurotransmitter systems, specifically dopamine and serotonin receptors.
    • The presence of multiple chiral centers suggests that stereoisomerism could influence its pharmacological properties significantly.
  • Antitumor Activity :
    • Similar compounds have shown promise in cancer treatment, indicating that this compound may also possess antitumor properties .
  • Antimicrobial Properties :
    • Structural analogs have been documented to exhibit antimicrobial effects, suggesting potential applications in treating infections .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the piperidine ring.
  • Introduction of the chlorophenyl group.
  • Addition of the carbamate functional group.

These synthesis methods require careful optimization to achieve high yields and purity levels. Furthermore, modifications to the structure can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Compound Name Structural Features Biological Activity
Methyl N-[2-(phenyl)ethyl]carbamateContains a phenyl group instead of chlorophenylAntimicrobial
Methyl N-[2-(4-fluorophenyl)ethyl]carbamateFluorine substitution enhances lipophilicityAntitumor
N-(4-chlorophenyl)propanamideLacks piperidine but retains aromatic characterAnalgesic properties

These findings highlight the unique pharmacological properties conferred by the complex structure of methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate compared to simpler analogs .

Biological Activity

Methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate; 2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and biological activity, supported by relevant research findings and data.

Structural Overview

The compound features several key structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which is common in many pharmacologically active compounds.
  • Chlorophenyl Moiety : Enhances lipophilicity and may influence receptor interactions.
  • Carbamate Functional Group : Known for its role in various biological activities.

The molecular formula is C25H32ClF3N4O4C_{25}H_{32}ClF_3N_4O_4 with a molecular weight of approximately 525.081 g/mol. The presence of multiple chiral centers suggests potential stereoisomerism, which can significantly affect biological interactions and pharmacodynamics.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the piperidine core.
  • Introduction of the chlorophenyl and carbamate groups.
  • Final modification to incorporate trifluoroacetic acid for enhanced solubility.

This multi-step process requires optimization for yield and purity.

Pharmacological Potential

Preliminary studies indicate that methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate may exhibit significant biological activity, particularly in:

  • Neurological Disorders : Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in treating conditions like depression and anxiety .

Cytotoxicity Studies

Research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including:

  • Myeloma
  • Leukemia
  • Natural Killer T-cell Lymphoma

Molecular docking studies have been utilized to predict the interactions of synthesized compounds with target proteins, indicating potential pathways for therapeutic action .

Case Studies and Research Findings

A recent study on piperidine derivatives highlighted their broad pharmacological applications, including:

  • Anticancer Activity : Compounds similar to methyl N-[2-(phenyl)ethyl]carbamate have demonstrated significant anticancer properties.
CompoundStructural FeaturesBiological Activity
Methyl N-[2-(phenyl)ethyl]carbamateContains a phenyl group instead of chlorophenylAntimicrobial
Methyl N-[2-(4-fluorophenyl)ethyl]carbamateFluorine substitution enhances lipophilicityAntitumor
N-(4-chlorophenyl)propanamideLacks piperidine but retains aromatic characterAnalgesic properties

This table illustrates the diversity of biological activities exhibited by structurally related compounds, emphasizing the potential of methyl N-[2-[(3-chlorophenyl)... as a lead compound for further development.

Properties

IUPAC Name

methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWYSVAEGXHOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClF3N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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